molecular formula C59H92O4 B023937 Ubiquinol CAS No. 992-78-9

Ubiquinol

Cat. No. B023937
CAS RN: 992-78-9
M. Wt: 865.4 g/mol
InChI Key: QNTNKSLOFHEFPK-FPXYFCFXSA-N
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Description

Synthesis Analysis

The biosynthesis of ubiquinol involves a complex pathway that includes the modification of hydrophobic substrates by multiple sequential enzymes. A stable metabolon consisting of seven Ubi proteins, known as the Ubi complex, catalyzes the last six reactions of the ubiquinone biosynthetic pathway in Escherichia coli. This complex demonstrates how the cell orchestrates the efficient synthesis of ubiquinone, challenging the traditional view of a membrane-associated biosynthetic process by documenting a soluble enzyme system operating in a hydrophilic environment to modify hydrophobic substrates (Chehade et al., 2019).

Molecular Structure Analysis

Ubiquinol's molecular structure comprises a benzoquinone head group attached to a long isoprenoid side chain, which varies in length across different species. The isoprenoid chain's length is crucial for its function, with ubiquinol-10 (having ten isoprene units) being most common in humans. The structure is designed for efficient passage through the lipid bilayer of the inner mitochondrial membrane, facilitating its role in electron transport.

Chemical Reactions and Properties

Ubiquinol acts as an electron donor and acceptor within the mitochondrial inner membrane, participating in redox reactions that are central to oxidative phosphorylation. Upon accepting electrons, ubiquinol becomes oxidized to ubiquinone, which can then be reduced back to ubiquinol in the presence of electrons, thus playing a pivotal role in the mitochondrial electron transport chain and ATP synthesis.

Physical Properties Analysis

As a lipid-soluble molecule, ubiquinol is highly hydrophobic, allowing it to move freely within the inner mitochondrial membrane. This mobility is essential for its function in transferring electrons between complexes of the electron transport chain. Its solubility in lipids also influences its distribution and function within the cell, affecting its interaction with other membrane-bound proteins and enzymes.

Chemical Properties Analysis

Ubiquinol's redox properties enable it to act as a potent antioxidant, neutralizing free radicals and preventing oxidative damage to cells. This dual function as both a critical component of the electron transport chain and a lipid-soluble antioxidant underscores its importance in maintaining cellular health and energy production.

Scientific Research Applications

Application in Biochemistry and Cellular Biology

Ubiquinol plays a crucial role in the respiratory chain of mitochondria . It is involved in the transfer of reducing potential from ubiquinol to cytochrome, coupled to the movement of charge against the electrostatic potential across the mitochondrial inner membrane .

Method of Application

The enzyme Ubiquinol:cytochrome c oxidoreductase, bc1 complex, is an inner membrane protein complex that catalyzes the reduction of two cytochrome (cyt) c molecules coupled to the overall oxidation of one ubiquinol molecule and effectively pumps two protons across the mitochondrial inner membrane .

Results or Outcomes

The complex is implicated in the generation of reactive oxygen species under certain conditions and is thus a contributor to cellular oxidative stress . The model developed in the study was able to reproduce the bistability phenomenon where at a given overall flux through the enzyme, different rates of superoxide production are attained when the enzyme is differentially reduced .

Application in Health Supplements

Ubiquinol is gaining recognition for its impressive antioxidant properties and its essential role in producing cellular energy .

Method of Application

Ubiquinol supplements are derived from a carefully controlled fermentation process involving specific yeast or bacteria strains . These microorganisms help synthesize CoQ10, which is then reduced to its active form, ubiquinol .

Results or Outcomes

Recent studies focusing on high-dose ubiquinol, particularly at doses exceeding 1000 mg daily, have demonstrated significant benefits in cardiovascular health, neuroprotective effects, and treatment of mitochondrial disorders . This has led to ubiquinol’s growing popularity among health enthusiasts, athletes, and researchers .

Application in Neurodegenerative Diseases

Ubiquinol has been studied for its potential benefits in age-related conditions, such as neurodegenerative diseases .

Method of Application

Ubiquinol’s antioxidant properties and ability to support cellular energy production make it a promising nutrient for overall longevity and healthy aging .

Results or Outcomes

While the specific outcomes of these studies are not detailed in the source, the implication is that Ubiquinol could potentially play a role in mitigating the effects of neurodegenerative diseases .

Application in Age-Related Macular Degeneration

Another potential application of Ubiquinol is in the treatment of age-related macular degeneration .

Method of Application

The method of application would likely involve oral supplementation of Ubiquinol, given its role as a dietary supplement .

Results or Outcomes

While specific results are not provided in the source, the suggestion is that Ubiquinol could potentially help slow the progression of age-related macular degeneration .

Application in Lipid Peroxidation

Ubiquinol acts as an active antioxidant that prevents the initiation and propagation of lipid peroxidation in biological membranes .

Method of Application

The method of application is not specified in the source, but it likely involves the use of Ubiquinol as a dietary supplement .

Results or Outcomes

The specific outcomes are not detailed in the source, but the implication is that Ubiquinol could potentially help prevent damage to cells caused by lipid peroxidation .

Application in Cardiovascular Diseases

Ubiquinol has been studied for its potential benefits in cardiovascular diseases .

Method of Application

Ubiquinol’s antioxidant and anti-inflammatory features, useful to prevent free radical-induced damage and inflammatory signaling pathway activation, make it a promising nutrient for cardiovascular health .

Results or Outcomes

Exogenous CoQ10 supplementation might be useful as an adjuvant in the treatment of cardiovascular diseases such as heart failure, atrial fibrillation, and myocardial infarction and in associated risk factors such as hypertension, insulin resistance, dyslipidemias, and obesity . A substantial reduction of inflammatory and oxidative stress markers has been observed in several randomized clinical trials (RCTs) focused on several of the abovementioned diseases .

Application in Bioavailability

Ubiquinol has been found to have superior bioavailability compared to its oxidized form, ubiquinone .

Results or Outcomes

This conversion increases the polarity of the CoQ10 molecule and may be a significant factor behind the observed enhanced bioavailability of ubiquinol .

properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNKSLOFHEFPK-UPTCCGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912840
Record name Dihydrocoenzyme Q10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinol-10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ubiquinol

CAS RN

992-78-9, 5677-55-4
Record name Dihydrocoenzyme Q10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=992-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrocoenzyme Q10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBIQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ubiquinol-10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53,000
Citations
B Frei, MC Kim, BN Ames - Proceedings of the National …, 1990 - National Acad Sciences
… each molecule of ubiquinol-10 is 1.1 under our experimental conditions. In contrast to a-tocopherol, ubiquinol-10 is not recycled byascorbate. However, it is known that ubiquinol-10 can …
Number of citations: 904 www.pnas.org
L Ernster, P Forsmark-Andree - The clinical investigator, 1993 - Springer
… of ubiquinol as an inhibitor of lipid peroxidation and its relationship to that of vitamin E. The available information is consistent with the conclusion that ubiquinol … Ubiquinol may exhibit its …
Number of citations: 396 link.springer.com
K Hosoe, M Kitano, H Kishida, H Kubo, K Fujii… - Regulatory Toxicology …, 2007 - Elsevier
… We recently measured the ubiquinol contents of … Ubiquinol was identified in most of the foods analyzed, and the mean percentages of ubiquinol in total coenzyme Q 10 [ubiquinol …
Number of citations: 222 www.sciencedirect.com
SK Choi, L Schurig-Briccio, Z Ding… - Journal of the …, 2017 - ACS Publications
… that utilizes ubiquinol-… ubiquinol-1 (up to 4-fold) and an increase in the apparent K i of the inhibitor HQNO (up to 8-fold). The data suggest that there is only one binding site for ubiquinol …
Number of citations: 23 pubs.acs.org
Y Yamamoto, S Yamashita - Molecular aspects of medicine, 1997 - Elsevier
… ubiquinol (reduced form of Coenzyme Q) and ubiquinone (oxidized form) couple since ubiquinol … Ubiquinol-9 and ubiquinol-10 were prepared by the reduction of parent quinones with …
Number of citations: 106 www.sciencedirect.com
L Ernster, P Forsmark, K Nordenbrand - Journal of nutritional …, 1992 - jstage.jst.go.jp
… The results showed that ubiquinol can inhibit lipid peroxidation in the … of ubiquinol. The present paper is a futher evaluation of the relationship between the inhibitory effects of ubiquinol …
Number of citations: 209 www.jstage.jst.go.jp
A Mellors, AL Tappel - J Biol Chem, 1966 - researchgate.net
… This peroxidation was inhibited by the addition of ubiquinol-6 … oxidation of substrates ubiquinone does become reduced to ubiquinol. This work indicates that ubiquinol produced by …
Number of citations: 641 www.researchgate.net
H Kubo, K Fujii, T Kawabe, S Matsumoto… - Journal of Food …, 2008 - Elsevier
… In the food items in which ubiquinol-10 was found, its content … and soybean oil showed a high ubiquinol-10 content of more than … The estimated average daily intakes of ubiquinol-10 and …
Number of citations: 101 www.sciencedirect.com
PH Langsjoen, AM Langsjoen - Biofactors, 2008 - content.iospress.com
… It was our purpose to see if ubiquinol could give better plasma CoQ10 levels in these … plasma CoQ10 levels on ubiquinol and coumadin. No side effects from ubiquinol were observed. …
Number of citations: 136 content.iospress.com
Y Zhang, J Liu, X Chen, CYO Chen - Food & function, 2018 - pubs.rsc.org
… to ubiquinol to exert CoQ10's functions after consumption. Thus, we aimed to examine whether as compared to ubiquinone, ubiquinol … to consume either the ubiquinol or ubiquinone …
Number of citations: 49 pubs.rsc.org

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